2-Chloroimidazo[1,2-a]pyrazine
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Overview
Description
2-Chloroimidazo[1,2-a]pyrazine is a fused N-heterocyclic compound that has garnered significant interest in pharmaceutical and agrochemical research. This compound is part of the imidazo[1,2-a]pyrazine family, known for its unique physicochemical and medicinal properties, making it a valuable scaffold in drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyrazine typically involves regioselective metalation using TMP-bases (2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These bases facilitate the formation of Zn- and Mg-intermediates, which, upon quenching with various electrophiles, yield polyfunctionalized imidazopyrazine derivatives . Additionally, nucleophilic additions at position 8 and selective Negishi cross-couplings are employed to further functionalize the compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of organometallic intermediates and regioselective functionalization techniques are likely to be scaled up for industrial applications, ensuring efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed: The major products formed from these reactions include various polyfunctionalized imidazopyrazine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Scientific Research Applications
2-Chloroimidazo[1,2-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the modulation of various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and other medicinal properties.
Pyrazolo[1,5-a]pyrimidine: Used in pharmaceutical research for its unique biological activities.
Imidazo[1,2-b]pyridazine: Another fused N-heterocycle with potential pharmaceutical applications.
Uniqueness: 2-Chloroimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern and the ability to undergo regioselective functionalization. This makes it a highly versatile scaffold for the development of new bioactive molecules and industrial products .
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBPPUOMJSYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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